molecular formula C14H17N7O2S B11002694 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11002694
M. Wt: 347.40 g/mol
InChI Key: AKBIYBUVPRKVSH-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound of significant interest in medicinal chemistry and preclinical research, designed for laboratory investigation. Its molecular architecture incorporates two key pharmacophoric elements: a piperazine-carboxamide core and a 1,3-thiazol-2-ylamino moiety. The piperazine ring is a prevalent scaffold in pharmaceuticals and bioactive molecules, often employed to optimize physicochemical properties and serve as a linker to arrange substituents in three-dimensional space for effective target interaction . The 1,3-thiazole ring is a versatile five-membered heterocycle containing nitrogen and sulfur, known for its aromaticity and its presence in a wide array of biologically active compounds . Molecules featuring the thiazole nucleus have demonstrated diverse therapeutic potentials, including antimicrobial, anti-cancer, and anti-inflammatory effects, making them a focal point for developing novel therapeutic agents . The specific combination of the pyrimidinyl-piperazine system with a thiazole-containing carboxamide chain in this compound suggests potential for multifaceted biological activity. Researchers can utilize this high-purity compound as a chemical tool or building block in various assays. Its structure makes it a candidate for investigating kinase inhibition , enzyme modulation , and other biochemical pathways. This product is intended for research applications by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H17N7O2S

Molecular Weight

347.40 g/mol

IUPAC Name

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C14H17N7O2S/c22-11(19-13-17-4-9-24-13)10-18-14(23)21-7-5-20(6-8-21)12-15-2-1-3-16-12/h1-4,9H,5-8,10H2,(H,18,23)(H,17,19,22)

InChI Key

AKBIYBUVPRKVSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Direct Functionalization of Piperazine

Piperazine is reacted with pyrimidin-2-yl derivatives under nucleophilic substitution conditions. For instance, treatment of piperazine with 2-chloropyrimidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours yields 4-(pyrimidin-2-yl)piperazine. Catalytic bases like potassium carbonate or triethylamine enhance reactivity, achieving yields of 65–78%.

Thiazole Moiety Incorporation

The thiazol-2-ylamino segment is synthesized separately and coupled to the piperazine-carboxamide intermediate.

Thiazole Ring Formation

Thiazole derivatives are prepared via Hantzsch thiazole synthesis. Reaction of thioamide with α-haloketones, such as chloroacetone, in ethanol under reflux (6–8 hours) yields 2-aminothiazole. Alternatively, Lawesson’s reagent facilitates cyclization of β-keto esters with thiourea, producing 2-aminothiazole-5-carboxylates in 60–75% yields.

Coupling to Piperazine-Carboxamide

The thiazole amine is coupled to the chloroacetyl intermediate via nucleophilic acyl substitution. In a typical procedure, 1-(2-chloro-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine is reacted with 2-aminothiazole in acetonitrile at 50°C for 8 hours, using N,N-diisopropylethylamine (DIPEA) as a base. Post-reaction purification via silica gel chromatography affords the final compound in 55–68% yield.

Alternative Synthetic Pathways

One-Pot Sequential Reactions

Recent patents describe a one-pot method combining piperazine functionalization and thiazole coupling. Piperazine, 2-chloropyrimidine, and chloroacetyl chloride are sequentially added to a DMF/triethylamine mixture at 60°C, followed by in situ reaction with 2-aminothiazole. This method reduces isolation steps, improving overall yield to 72%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as the coupling between 1-(2-chloro-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine and 2-aminothiazole. Reactions conducted at 100°C for 30 minutes under microwave conditions achieve 80% conversion, compared to 55% under conventional heating.

Analytical Characterization

Critical quality control steps include:

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).

  • NMR :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, 1H, thiazole-H), 3.65–3.70 (m, 4H, piperazine-H), 2.55–2.60 (m, 4H, piperazine-H).

    • 13C NMR : δ 169.5 (carboxamide C=O), 158.2 (pyrimidine C-2), 142.1 (thiazole C-2).

  • Mass Spectrometry : ESI-MS m/z 379.9 [M+H]+.

Optimization Challenges and Solutions

Byproduct Formation

Over-alkylation during piperazine functionalization is mitigated by slow addition of chloroacetyl chloride and strict temperature control (0–5°C).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to tetrahydrofuran (THF) in coupling steps improves crystalline product recovery.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) employ continuous flow reactors for piperazine functionalization, achieving 90% yield with reduced solvent waste. Final crystallization from ethanol/water (3:1) ensures >99.5% purity, meeting pharmaceutical standards.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Stepwise55–689824Moderate
One-Pot Sequential729718High
Microwave-Assisted80990.5Limited

Emerging Techniques

Enzymatic Coupling

Lipase-catalyzed amide bond formation between 1-(2-amino-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine and thiazole-2-carboxylic acid shows promise, offering 65% yield under mild conditions (pH 7.5, 37°C).

Photoredox Catalysis

Visible-light-mediated C–N coupling using iridium catalysts reduces reliance on toxic reagents, though yields remain suboptimal (45%) .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound : N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide C₁₄H₁₆N₈O₂S Thiazol-2-ylamino ~372.40 (estimated) Reference compound for comparison.
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide C₁₈H₁₉F₃N₆O₂ 3-(Trifluoromethyl)phenylamino 408.38 Aryl substituent (CF₃-phenyl) replaces thiazole; increased hydrophobicity and electronic effects.
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide C₁₅H₁₆ClN₅O 4-Chlorophenyl 341.78 Chlorophenyl group instead of thiazole-oxoethyl; simplified side chain.
4-(Pyrimidin-2-yl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide derivatives C₃₃H₃₃N₉O₂ Pyrrolidine-3-carboxamide and indazolyl-pyridyl 587.69 Expanded heterocyclic systems (indazole, pyridine) and extended alkyl chain.
2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid C₁₅H₁₈N₆O₃ Phenylamino and acetic acid 330.34 Addition of a carboxylic acid group; potential for enhanced solubility or metal chelation.

Key Observations :

Physicochemical Properties :

  • The molecular weight of analogs ranges from ~330–590 g/mol, with the target compound (~372 g/mol) occupying a mid-range position. Higher molecular weight derivatives (e.g., ) may face challenges in bioavailability .
  • Melting Points : While data for the target compound are lacking, derivatives in (e.g., A2–A6) show melting points between 189–200°C, suggesting crystalline stability typical of carboxamide-piperazine systems .

Synthetic Accessibility :

  • describes a general method for synthesizing piperazine-carboxamide derivatives via K₂CO₃-mediated condensation , applicable to the target compound .
  • The thiazole moiety may require specialized precursors (e.g., thiazol-2-ylamine) compared to simpler aryl amines (e.g., 4-chloroaniline in ) .

Structural Flexibility :

  • Derivatives with additional heterocycles (e.g., indazole in ) demonstrate the scaffold’s adaptability for targeting diverse receptors or enzymes .
  • The acetic acid derivative () highlights opportunities to introduce ionizable groups for solubility optimization .

Research Findings and Implications

  • Kinase Inhibition Potential: Piperazine-pyrimidine scaffolds are prevalent in kinase inhibitors (e.g., EGFR, ALK). The thiazole group in the target compound may mimic ATP-binding motifs, as seen in FDA-approved thiazole-containing drugs (e.g., dasatinib) .
  • Receptor Binding : demonstrates that piperazine-carboxamide derivatives can act as serotonin receptor antagonists. The thiazole substituent’s electronic profile may similarly modulate 5-HT or dopamine receptor affinity .

Biological Activity

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound incorporates a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular FormulaC14H16N4O2S
Molecular Weight304.36 g/mol
XLogP3-AA2.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety enhances binding affinity due to its electron-rich nature, while the piperazine ring may facilitate better solubility and permeability across cellular membranes.

Antimicrobial Activity

Research indicates that derivatives of thiazole possess significant antimicrobial properties. In a study examining various thiazole compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 0.7 μg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring in our compound likely contributes to similar antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives have also been recognized for their anticancer potential. For instance, compounds with similar structural frameworks have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thiazole derivatives against Micrococcus luteus and found that certain compounds had MIC values ranging from 1.95 to 3.91 μg/mL . This suggests that our compound could potentially exhibit similar or enhanced antimicrobial properties.
  • Anticancer Screening : In vitro studies on thiazole-containing compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the piperazine-1-carboxamide core is functionalized with a pyrimidin-2-yl group via nucleophilic substitution under basic conditions (e.g., NaH/DMF) . The thiazol-2-ylaminoethyl moiety is introduced through a carbodiimide-mediated coupling (e.g., EDCI/HOBt in anhydrous DMF), followed by oxidation to form the ketone group. Key parameters include solvent choice (DMF or dichloromethane), temperature control (60–80°C), and stoichiometric ratios of coupling agents to intermediates . Purity is enhanced via recrystallization or column chromatography.

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., pyrimidine C-2 vs. C-4 positions) and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and thiourea (N-H, ~3300 cm⁻¹) functional groups . X-ray crystallography, if feasible, resolves stereochemical ambiguities in the piperazine-thiazole linkage .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify hydrolytic byproducts (e.g., cleavage of the carboxamide bond under acidic conditions) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for piperazine derivatives). Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the thiazole-pyrimidine-piperazine scaffold influence target selectivity in enzyme inhibition studies?

  • Methodological Answer : The thiazole ring acts as a hydrogen-bond acceptor, while the pyrimidine-piperazine system enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases). To probe selectivity:
  • Perform competitive binding assays using fluorogenic substrates.
  • Compare IC₅₀ values against structurally related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases).
  • Use molecular docking (AutoDock Vina) to map interactions, prioritizing residues within 4Å of the thiazole and pyrimidine groups .

Q. How can contradictory data on the compound’s enzymatic inhibition mechanisms be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ionic strength, cofactor availability). Standardize protocols:
  • Kinetic assays : Use varying substrate concentrations (0.1–10× Km) to distinguish competitive vs. non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. orthosteric effects.
  • Mutagenesis studies : Replace key residues (e.g., catalytic lysine or aspartate) to validate interaction sites .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Address low solubility/permeability:
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug design : Introduce ester groups at the carboxamide moiety, which hydrolyze in vivo to the active form.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life. Validate via Caco-2 cell permeability assays and pharmacokinetic profiling in rodent models .

Q. How can computational modeling predict off-target interactions of this compound?

  • Methodological Answer : Apply pharmacophore screening (e.g., Schrödinger Phase) to identify shared motifs with known ligands of GPCRs or ion channels. Combine with molecular dynamics simulations (AMBER or GROMACS) to assess binding persistence (>50 ns trajectories). Validate predictions via broad-panel receptor profiling (Eurofins CEREP) .

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